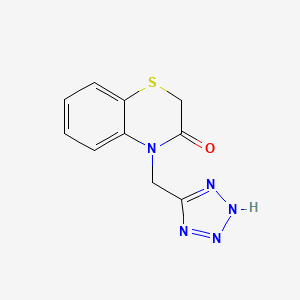

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that features a tetrazole ring and a benzothiazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the benzothiazine moiety[][5].

5-(1H-Tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring but differs in the core structure[][5].

Uniqueness

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the combination of the tetrazole and benzothiazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound for research and industrial use[5][5].

Actividad Biológica

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N5OS with a molecular weight of 247.28 g/mol. The compound features a benzothiazine core substituted with a tetrazole group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain benzothiazine derivatives possess antibacterial activity comparable to that of standard antibiotics like streptomycin . The incorporation of the tetrazole moiety enhances this activity, possibly due to increased interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. One study reported that derivatives exhibited varying degrees of DPPH scavenging activity, suggesting that structural modifications can significantly influence their antioxidant capacity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 7a | 20 |

| 7b | 35 |

| 7c | 50 |

| 7d | 10 |

Antiallergic and Bronchodilator Effects

In a series of tests conducted on related compounds, notable antiallergic and bronchodilator activities were observed. The parent compound in a similar series demonstrated superior potency compared to traditional antiallergic agents like disodium chromoglycate and theophylline . This suggests potential therapeutic applications in respiratory conditions.

Study on Antibacterial Efficacy

A study synthesized several benzothiazine derivatives and evaluated their antibacterial properties against various strains. The findings indicated that the presence of the tetrazole group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .

Protective Effects Against Nephrotoxicity

Another study explored the protective effects of related tetrazole-containing compounds against nephrotoxicity induced by cisplatin. The results suggested that these compounds could mitigate renal damage while preserving the antitumor activity of cisplatin, highlighting their potential in cancer therapy .

Propiedades

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZEKFJJCQKJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639891 |

Source

|

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874765-99-8 |

Source

|

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.